4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide
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Overview
Description
4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide typically involves the condensation of 2-methylbenzothiazole derivatives with isopropylsulfonyl chloride and benzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide has been studied for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide involves its interaction with specific molecular targets. For instance, as a MAO-B inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters such as dopamine. This results in increased levels of these neurotransmitters in the brain, which can have therapeutic effects in conditions like Parkinson’s disease .
Comparison with Similar Compounds
Similar Compounds
2-methylbenzothiazole derivatives: These compounds share a similar core structure and have been studied for their biological activities.
Thiazolo[5,4-d]thiazoles: Known for their high oxidative stability and unique electronic properties.
Uniqueness
4-(isopropylsulfonyl)-N-(2-methylbenzo[d]thiazol-6-yl)benzamide stands out due to its specific substitution pattern, which imparts unique biological and chemical properties. Its isopropylsulfonyl group enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(2-methyl-1,3-benzothiazol-6-yl)-4-propan-2-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3S2/c1-11(2)25(22,23)15-7-4-13(5-8-15)18(21)20-14-6-9-16-17(10-14)24-12(3)19-16/h4-11H,1-3H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGMUXTAYGKHKEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)C(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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